molecular formula C16H13Cl2N3O4 B15088309 N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15088309
M. Wt: 382.2 g/mol
InChI Key: SXGVOYNOMCHQQF-UFWORHAWSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydroxy-methoxybenzylidene moiety, and a hydrazinyl-oxoacetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Acylation: The hydrazone intermediate is then acylated with 3,4-dichlorophenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-oxoacetamide: Lacks the hydrazinyl and benzylidene groups.

    N-(4-hydroxy-3-methoxyphenyl)-2-oxoacetamide: Lacks the dichlorophenyl group.

    N-(3,4-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide: Lacks the benzylidene group.

Uniqueness

N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C16H13Cl2N3O4

Molecular Weight

382.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H13Cl2N3O4/c1-25-14-6-9(2-5-13(14)22)8-19-21-16(24)15(23)20-10-3-4-11(17)12(18)7-10/h2-8,22H,1H3,(H,20,23)(H,21,24)/b19-8+

InChI Key

SXGVOYNOMCHQQF-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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